Bis(benzoato)bis(cyclopentadienyl)vanad

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

11106-02-8 |

|---|---|

Molecular Formula |

(C5H5)2V(OOCC6H5)2 |

Molecular Weight |

423.35 |

IUPAC Name |

benzoic acid;cyclopenta-1,3-diene;vanadium(2+) |

InChI |

InChI=1S/2C7H6O2.2C5H5.V/c2*8-7(9)6-4-2-1-3-5-6;2*1-2-4-5-3-1;/h2*1-5H,(H,8,9);2*1-5H;/q;;2*-1;+2 |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[V+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vanadium-based organometallic compounds, particularly those containing cyclopentadienyl ligands, have garnered significant interest due to their diverse reactivity and potential applications. The introduction of carboxylate ligands, such as benzoate, can modulate the electronic and steric properties of the metal center, influencing its catalytic activity and stability. This guide focuses on the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium, providing a detailed, albeit inferred, experimental approach.

Proposed Synthetic Pathway

The most plausible route for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium involves the reaction of a suitable bis(cyclopentadienyl)vanadium(IV) precursor, such as vanadocene dichloride (Cp₂VCl₂), with a benzoate salt. An alternative pathway could start from vanadocene (Cp₂V). The following reaction is proposed:

Cp₂VCl₂ + 2 Na(O₂CPh) → Cp₂V(O₂CPh)₂ + 2 NaCl

This salt metathesis reaction is a common and effective method for introducing anionic ligands to metallocene frameworks.

Experimental Protocol

The following protocol is adapted from the synthesis of similar bis(cyclopentadienyl)metal carboxylate complexes and represents a robust starting point for the synthesis of the title compound.

Materials:

-

Vanadocene dichloride (Cp₂VCl₂)

-

Sodium benzoate (NaO₂CPh)

-

Toluene, anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hexane, anhydrous

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend vanadocene dichloride (1.0 eq) in anhydrous toluene.

-

Addition of Reactant: In a separate flask, dissolve sodium benzoate (2.2 eq) in a minimal amount of an appropriate solvent if necessary, or add it as a solid to the vanadocene dichloride suspension.

-

Reaction: Stir the resulting mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by observing the precipitation of sodium chloride.

-

Workup: After the reaction is complete, filter the mixture through a cannula or a filter frit to remove the precipitated sodium chloride.

-

Purification: Wash the filtrate with deionized water in a separatory funnel to remove any unreacted sodium benzoate. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent from the dried organic layer under reduced pressure to yield the crude product.

-

Crystallization: Recrystallize the crude product from a mixture of dichloromethane and hexane to obtain purified crystals of bis(benzoato)bis(cyclopentadienyl)vanadium.

Data Presentation

The following tables summarize the expected quantitative data for bis(benzoato)bis(cyclopentadienyl)vanadium based on characterization data for analogous compounds.

Table 1: Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₂₄H₂₀O₄V |

| Molecular Weight | 443.36 g/mol |

| Appearance | Colored crystalline solid |

| Solubility | Soluble in chlorinated solvents and aromatic hydrocarbons |

Table 2: Spectroscopic Data (Expected)

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ 7.0-8.2 ppm (m, benzoate-H), δ 6.0-6.5 ppm (s, Cp-H) |

| ¹³C NMR | δ 160-170 ppm (C=O), δ 125-135 ppm (benzoate-C), δ 110-120 ppm (Cp-C) |

| IR (cm⁻¹) | ν(C=O) 1650-1700 (asym), ν(C=O) 1300-1400 (sym), ν(Cp) ~3100, ~1400, ~1000 |

Visualizations

The following diagrams illustrate the logical flow of the synthesis and the proposed experimental workflow.

Caption: Logical flow of the synthesis reaction.

Caption: Proposed experimental workflow for synthesis.

Conclusion

This technical guide provides a foundational protocol for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium. Researchers should consider this a starting point, and optimization of reaction conditions may be necessary to achieve high yields and purity. The characterization data provided are based on analogous compounds and should be confirmed by experimental analysis of the synthesized product.

An In-depth Structural Analysis of Bis(benzoato)bis(cyclopentadienyl)vanadium(IV) and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure, synthesis, and spectroscopic properties of bis(benzoato)bis(cyclopentadienyl)vanadium(IV), a compound of interest in the field of organometallic chemistry and potentially in drug development. Due to the limited availability of direct crystallographic data for the title compound, this guide leverages detailed information from its closely related and well-characterized analog, bis(benzoato)bis(1-methyl-cyclopentadienyl)vanadium(IV), to provide a thorough understanding of its structural and electronic characteristics.

Molecular Structure and Coordination Geometry

Bis(benzoato)bis(cyclopentadienyl)vanadium(IV), Cp₂V(O₂CPh)₂, is a metallocene complex featuring a central vanadium(IV) atom. The vanadium center is coordinated by two η⁵-cyclopentadienyl (Cp) rings and two monodentate benzoate ligands. The overall geometry is best described as a distorted tetrahedron, with the centroids of the two Cp rings and the two oxygen atoms from the benzoate ligands occupying the vertices. This coordination environment is typical for bent metallocenes of the Cp₂MX₂ type.

While a definitive crystal structure for the unsubstituted Cp₂V(O₂CPh)₂ is not publicly available, the structure of the closely related bis(trifluoroacetato)bis(1-methyl-cyclopentadienyl)vanadium(IV), (C₅H₄CH₃)₂V(OOCCF₃)₂, has been determined by single-crystal X-ray diffraction.[1] This structure serves as an excellent model for the coordination sphere of the title compound. In this analog, the two trifluoroacetate ligands are monodentate, and the vanadium atom lies on a twofold rotational axis.[1] The cyclopentadienyl rings are tilted with respect to each other, a characteristic feature of these bent metallocenes.

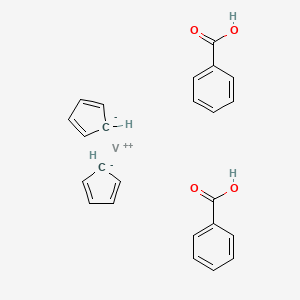

Molecular Structure Diagram

Caption: A 2D representation of the coordination in bis(benzoato)bis(cyclopentadienyl)vanadium.

Experimental Protocols

The synthesis of bis(benzoato)bis(1-methyl-cyclopentadienyl)vanadium(IV) is achieved through the reaction of 1,1'-dimethylvanadocene dichloride with benzoic acid in an aqueous solution.[1] This methodology can be adapted for the synthesis of the unsubstituted cyclopentadienyl analog.

Synthesis of Bis(benzoato)bis(1-methyl-cyclopentadienyl)vanadium(IV)[1]

-

Starting Material: 1,1'-dimethylvanadocene dichloride, ((C₅H₄CH₃)₂VCl₂).

-

Reagent: Benzoic acid (C₆H₅COOH).

-

Solvent: Aqueous solution.

-

Procedure: The reaction is carried out by mixing 1,1'-dimethylvanadocene dichloride with benzoic acid in water. The product precipitates from the solution.

-

Purification: The crude product is collected and can be recrystallized from a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Final Step: The purified product is dried in vacuo.

Experimental Workflow

Caption: A flowchart outlining the synthesis of bis(benzoato)bis(1-methyl-cyclopentadienyl)vanadium(IV).

Quantitative Data and Spectroscopic Analysis

The characterization of these vanadocene carboxylates relies heavily on spectroscopic techniques, particularly Infrared (IR) and Electron Paramagnetic Resonance (EPR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of bis(benzoato)bis(1-methyl-cyclopentadienyl)vanadium(IV) shows characteristic absorption bands that confirm the coordination of the benzoate ligands. Key vibrational frequencies are summarized below.

| Vibrational Mode | Wavenumber (cm⁻¹) for (C₅H₄CH₃)₂V(OOCC₆H₅)₂ [1] |

| ν(C=O) asymmetric stretch | 1609 (vs) |

| ν(C-O) symmetric stretch | 1356 (vs), 1334 (vs) |

| C-H stretches (aromatic/Cp) | ~3102-3023 |

| Phenyl ring modes | 1575 (s), 1498 (m) |

| V-O stretch | ~430 (w) |

| (vs = very strong, s = strong, m = medium, w = weak) |

The presence of strong bands for both asymmetric and symmetric carboxylate stretches confirms the monodentate coordination of the benzoate ligands.

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a d¹ complex, vanadium(IV) is paramagnetic, making EPR spectroscopy a powerful tool for probing the electronic environment of the metal center. The EPR spectra of bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates have been recorded in solution at room temperature and in frozen solutions.[1]

| EPR Parameter | Value for (C₅H₄CH₃)₂V(OOCC₆H₅)₂ in CH₃OH [1] |

| Isotropic (Solution) | |

| giso | 1.981 |

| Aiso (⁵¹V) | 79.8 G |

| Anisotropic (Frozen Solution) | |

| gx | 1.986 |

| gy | 1.952 |

| Ax (⁵¹V) | 87.8 G |

| Ay (⁵¹V) | 135.0 G |

The EPR parameters are consistent with a d¹ vanadium(IV) center in a distorted tetrahedral environment. The hyperfine coupling to the ⁵¹V nucleus (I = 7/2) results in a characteristic eight-line pattern in the solution spectrum. The researchers noted that the methyl substituents on the cyclopentadienyl rings do not significantly influence the electron density distribution on the central vanadium atom, meaning the EPR parameters for the unsubstituted cyclopentadienyl complexes are expected to be nearly identical.[1]

Conclusion

Bis(benzoato)bis(cyclopentadienyl)vanadium(IV) and its derivatives are structurally characterized as bent metallocenes with a distorted tetrahedral coordination geometry. The synthesis is straightforward, involving the reaction of the corresponding vanadocene dichloride with benzoic acid. Spectroscopic analysis, particularly IR and EPR, provides definitive evidence for the monodentate coordination of the benzoate ligands and confirms the d¹ electronic state of the vanadium(IV) center. The data presented here, primarily from the well-studied methyl-substituted analog, offer a robust framework for understanding the structure-property relationships in this class of organometallic compounds, which is crucial for their potential applications in catalysis and medicinal chemistry.

References

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of Bis(benzoato)bis(cyclopentadienyl)vanadium

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR of Paramagnetic Vanadium Complexes

Vanadium has two NMR-active nuclei, ⁵⁰V and ⁵¹V. The ⁵¹V nucleus is the preferred choice for NMR studies due to its high natural abundance (99.75%) and greater sensitivity compared to ⁵⁰V.[1][2][3] However, both are quadrupolar nuclei, which can lead to broad signals.[1][2]

The primary challenge in obtaining and interpreting the NMR spectra of bis(benzoato)bis(cyclopentadienyl)vanadium arises from the V(IV) center, which is a d¹ metal ion and therefore paramagnetic. The presence of an unpaired electron has profound effects on the NMR spectra, including:

-

Large Chemical Shift Ranges: The interaction of the nuclear spins with the unpaired electron spin can cause chemical shifts to span a much wider range than in diamagnetic compounds.

-

Signal Broadening: The fluctuating magnetic field generated by the unpaired electron provides an efficient mechanism for nuclear spin relaxation, leading to significantly broadened NMR signals. In some cases, the lines may be too broad to be observed with standard high-resolution NMR spectrometers.[1][4]

-

Hyperfine Coupling: The coupling between the electron and nuclear spins, known as hyperfine coupling, is a key determinant of the observed chemical shifts in paramagnetic NMR. This can be separated into two components: the Fermi contact shift (through-bond) and the pseudocontact shift (through-space).[5][6]

Due to these factors, the high-resolution ¹H and ¹³C NMR spectra of bis(benzoato)bis(cyclopentadienyl)vanadium are expected to exhibit broad resonances with unconventional chemical shifts. ⁵¹V NMR, while also affected by paramagnetism, can provide valuable information about the electronic structure and coordination environment of the vanadium center.[7]

Experimental Protocols

Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium

A plausible synthetic route to bis(benzoato)bis(cyclopentadienyl)vanadium involves the reaction of a suitable vanadocene precursor, such as vanadocene dichloride (Cp₂VCl₂), with a benzoate salt. The following is a generalized protocol based on methods for similar vanadocene carboxylate complexes.

Materials:

-

Vanadocene dichloride (Cp₂VCl₂)

-

Sodium benzoate

-

A suitable solvent (e.g., toluene, THF, or water)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve vanadocene dichloride in the chosen solvent in a Schlenk flask.

-

In a separate flask, prepare a solution of sodium benzoate (at least 2 molar equivalents) in the same solvent.

-

Slowly add the sodium benzoate solution to the vanadocene dichloride solution with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours or until a color change indicates the formation of the product.

-

Remove the precipitated sodium chloride by filtration under inert atmosphere.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude product may be purified by recrystallization from an appropriate solvent system.

NMR Spectroscopic Analysis

Acquiring meaningful NMR spectra of paramagnetic compounds requires special considerations to mitigate the effects of rapid relaxation.

Instrumentation:

-

A high-field NMR spectrometer is advantageous for improving spectral dispersion.

-

A broadband probe capable of detecting ¹H, ¹³C, and ⁵¹V nuclei.

-

Variable temperature capabilities are useful for studying the temperature dependence of paramagnetic shifts.

Sample Preparation:

-

Dissolve the purified complex in a suitable deuterated solvent (e.g., C₆D₆, THF-d₈, CDCl₃). The choice of solvent can influence the observed chemical shifts.

-

The sample concentration should be optimized to obtain a good signal-to-noise ratio without causing excessive line broadening due to intermolecular interactions.

-

The sample should be free of paramagnetic impurities, including dissolved oxygen, which can be removed by several freeze-pump-thaw cycles.

¹H and ¹³C NMR Acquisition Parameters:

-

Short Relaxation Delays (d1): Due to rapid T₁ relaxation, a short delay between pulses can be used to increase the number of scans in a given time.

-

Wide Spectral Widths: A large spectral width is necessary to encompass the potentially large chemical shift range of the signals.

-

Fast Pulse Repetition: A short acquisition time (aq) combined with a short relaxation delay will be necessary.

-

Advanced Pulse Sequences: Specialized pulse sequences designed for paramagnetic molecules may be employed to improve spectral quality.

⁵¹V NMR Acquisition Parameters:

-

Very Wide Spectral Width: The chemical shift range for ⁵¹V is extensive, often requiring a spectral width of several hundred kHz to MHz.[3]

-

External Referencing: VOCl₃ is a common external reference for ⁵¹V NMR.[3]

-

Baseline Correction: Due to broad signals and potential probe ringing, careful baseline correction is often necessary.

Expected NMR Spectral Data

Due to the lack of published experimental spectra for bis(benzoato)bis(cyclopentadienyl)vanadium, the following table summarizes the expected qualitative and semi-quantitative features based on the principles of paramagnetic NMR and data from analogous V(IV) complexes.

| Nucleus | Expected Chemical Shift Range (δ, ppm) | Expected Signal Characteristics | Notes |

| ¹H | -50 to +150 | Broad signals (linewidths of tens to hundreds of Hz). | The cyclopentadienyl protons are expected to be significantly shifted from their typical diamagnetic region (around 4-6 ppm). The benzoate protons will also be shifted and broadened, with the magnitude of the shift depending on their distance from the vanadium center. |

| ¹³C | -200 to +400 | Very broad signals, potentially difficult to observe. | Similar to ¹H, the cyclopentadienyl and benzoate carbons will exhibit large paramagnetic shifts. Due to the lower gyromagnetic ratio and broader lines, ¹³C NMR of such complexes is particularly challenging. |

| ⁵¹V | -1000 to +1000 | A single, very broad signal (linewidths of kHz). | The chemical shift will be highly sensitive to the coordination environment and electronic structure of the vanadium center. The exact shift will depend on the nature of the ligands and the geometry of the complex. |

Structural and Logical Relationships

The structure of bis(benzoato)bis(cyclopentadienyl)vanadium features a central vanadium atom coordinated to two cyclopentadienyl ligands and two benzoate ligands. The relationship between the structure and the expected NMR properties is governed by the paramagnetic nature of the V(IV) center.

Conclusion

The NMR spectroscopic characterization of bis(benzoato)bis(cyclopentadienyl)vanadium presents significant challenges due to the paramagnetic V(IV) center. Standard high-resolution NMR techniques are likely to yield broad and significantly shifted signals. However, by employing specialized acquisition parameters and considering the theoretical framework of paramagnetic NMR, valuable structural and electronic information can be obtained. This guide provides the necessary background and experimental considerations for researchers and scientists working with this and related paramagnetic vanadium complexes. Further studies, potentially combining experimental work with theoretical calculations, would be beneficial for a more detailed assignment and interpretation of the NMR spectra of this compound.

References

- 1. (V) Vanadium NMR [chem.ch.huji.ac.il]

- 2. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. NMR Periodic Table: Vanadium NMR [imserc.northwestern.edu]

- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 5. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: On the Presumed Crystal Structure of Bis(benzoato)bis(cyclopentadienyl)vanadium

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the structural and synthetic aspects of bis(benzoato)bis(cyclopentadienyl)vanadium and its derivatives. While a definitive single-crystal X-ray structure for bis(benzoato)bis(cyclopentadienyl)vanadium is not available in the current body of scientific literature, this document provides a comprehensive overview based on a closely related and structurally characterized analogue: bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV). The synthesis of the benzoate-containing compound is also detailed.

Structural Analysis of a Homologous Compound: Bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV)

The crystal structure of bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV), ((C₅H₄CH₃)₂V(OOCCF₃)₂), serves as the most pertinent available model for understanding the likely molecular geometry of the bis(benzoato) analogue. The trifluoroacetate complex has been synthesized and its structure determined by single-crystal X-ray diffraction analysis.[1][2]

The molecule exhibits a pseudo-tetrahedral or "bent metallocene" geometry, which is characteristic of d¹ vanadocene complexes.[1][2] The central vanadium(IV) atom is coordinated by the centroids of the two methyl-cyclopentadienyl rings and by two oxygen atoms from the monodentate trifluoroacetate ligands.

The following table summarizes the key crystallographic data for bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV).[1][2]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄F₆O₄V |

| Formula Weight | 463.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.281(3) |

| b (Å) | 10.027(2) |

| c (Å) | 12.656(3) |

| β (°) | 99.13(3) |

| Volume (ų) | 1789.2(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.719 |

| R-factor (%) | 4.63 |

Selected Bond Lengths and Angles for (C₅H₄CH₃)₂V(OOCCF₃)₂

| Bond/Angle | Length (Å) / Angle (°) |

| V–O(1) | 1.979(2) |

| V–O(3) | 1.983(2) |

| V–Cp(centroid)1 | 2.025 |

| V–Cp(centroid)2 | 2.030 |

| O(1)–V–O(3) | 83.13(9) |

| Cp(centroid)1–V–Cp(centroid)2 | 134.8 |

Experimental Protocols

The following section details the synthetic procedure for bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV), as reported in the literature.[1][2]

Starting Materials:

-

1,1'-Dimethylvanadocene dichloride ((C₅H₄CH₃)₂VCl₂)

-

Benzoic acid (C₆H₅COOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of 1,1'-dimethylvanadocene dichloride (1 mmol) in 100 ml of water is prepared.

-

To this solution, benzoic acid (2 mmol) is added.

-

The resulting reaction mixture is stirred for 24 hours.

-

Following the reaction period, the aqueous solution is extracted with dichloromethane (3 x 50 ml).

-

The combined organic phases are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure (in vacuo).

-

The crude product is recrystallized from dichloromethane to yield the final product.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis and purification process for bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV).

References

A Historical Overview of Bis(benzoato)bis(cyclopentadienyl)vanadium Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioinorganic chemistry has long recognized the potential of metal-based compounds in medicine. Among these, vanadium complexes have emerged as a promising class of non-platinum anticancer agents. This technical guide provides a comprehensive historical overview of the research into a specific organometallic compound: bis(benzoato)bis(cyclopentadienyl)vanadium(IV), also known as vanadocene dibenzoate. This document will delve into the synthesis, characterization, and the evolving understanding of its potential therapeutic applications, with a focus on its anticancer properties.

Early Developments and Synthesis

The foundational work on vanadocene compounds, characterized by a vanadium atom sandwiched between two cyclopentadienyl rings, laid the groundwork for the exploration of its derivatives. Initial research in the mid-20th century focused on the synthesis and fundamental properties of the parent compound, vanadocene.

The synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium and its carboxylate analogues typically involves the reaction of a vanadocene precursor, such as vanadocene dichloride ((C5H5)2VCl2), with a benzoate salt or benzoic acid. A general synthetic approach involves the reaction of 1,1'-dimethylvanadocene dichloride with various carboxylic acids in an aqueous solution.[1][2]

Experimental Protocol: General Synthesis of Vanadocene Carboxylates

A general protocol for the synthesis of vanadocene carboxylates, adapted from the work of Vinklarek et al. (2005), is as follows:

-

Starting Material: 1,1'-dimethylvanadocene dichloride ((C5H4CH3)2VCl2) is prepared according to established methods.

-

Reaction: The vanadocene dichloride is dissolved in an aqueous solution.

-

Addition of Carboxylic Acid: The respective carboxylic acid (in this case, benzoic acid) is added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by spectroscopic techniques.

-

Isolation and Purification: The resulting vanadocene carboxylate complex is isolated from the reaction mixture, often by precipitation or extraction, and may be further purified by recrystallization.

Note: This is a generalized protocol. Specific reaction conditions such as stoichiometry, solvent, temperature, and reaction time would be optimized for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium.

Structural Characterization

The structural elucidation of bis(benzoato)bis(cyclopentadienyl)vanadium and related compounds has been crucial in understanding their chemical behavior and biological activity. Various spectroscopic and analytical techniques are employed for this purpose.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As vanadium(IV) is a paramagnetic d1 ion, EPR spectroscopy is a powerful tool for characterizing these complexes. The EPR spectra provide information about the electronic environment of the vanadium center and the coordination of the ligands. For 1,1'-dimethylvanadocene complexes of monocarboxylic acids, including the benzoate derivative, the EPR data are consistent with two monodentate carboxylate ligands bound to the vanadium center.[1][2]

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination mode of the carboxylate ligands by analyzing the stretching frequencies of the C=O and C-O bonds.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. While the crystal structure of the parent bis(benzoato)bis(cyclopentadienyl)vanadium has not been widely reported in the initial searches, the structure of a related complex, bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV), has been determined by single-crystal X-ray diffraction analysis.[1][2] This provides a valuable model for understanding the coordination geometry around the vanadium atom in this class of compounds.

The general structure of these compounds features a bent metallocene [(C5H5)2V]2+ fragment with the two benzoate ligands coordinated to the vanadium center.

Anticancer Research and Potential Mechanisms of Action

A significant portion of the research on vanadocene derivatives has been driven by their potential as anticancer agents. While much of the early work focused on vanadocene dichloride, the investigation of vanadocene carboxylates, including the benzoate derivative, is a logical extension of this research.

The antitumor activity of vanadocene dichloride has been demonstrated in various tumor models.[3] The proposed mechanisms of action for vanadocene compounds, which may be applicable to the benzoate derivative, are multifaceted and include:

-

Generation of Reactive Oxygen Species (ROS): Vanadium complexes are known to catalyze the formation of ROS, which can induce oxidative stress and lead to cancer cell death.

-

Interaction with DNA: Some studies suggest that vanadocene compounds can interact with DNA, potentially interfering with DNA replication and transcription.

-

Inhibition of Enzymes: Vanadium compounds can inhibit the activity of various enzymes, including protein tyrosine phosphatases, which are involved in cell signaling pathways that regulate cell growth and proliferation.

The specific anticancer activity of bis(benzoato)bis(cyclopentadienyl)vanadium and detailed mechanistic studies on this particular compound require further investigation to be definitively established.

Quantitative Data Summary

A comprehensive search of the literature did not yield specific quantitative data on the anticancer activity (e.g., IC50 values) of bis(benzoato)bis(cyclopentadienyl)vanadium to be summarized in a table. Research has largely focused on the parent vanadocene dichloride and other derivatives. The data for related 1,1'-dimethylvanadocene carboxylates is primarily spectroscopic.

Table 1: Spectroscopic Data for Related Vanadocene Carboxylates

| Compound | EPR Parameters (g-tensor) | Reference |

| (C5H4CH3)2V(OOCC6H5)2 | Anisotropic and isotropic EPR spectra recorded | [1][2] |

| (C5H4CH3)2V(OOCCF3)2 | Isotropic and anisotropic EPR spectra recorded | [1][2] |

Note: This table highlights the type of characterization data available for closely related compounds, indicating the methodologies that would be applied to bis(benzoato)bis(cyclopentadienyl)vanadium.

Logical Workflow for Vanadocene Carboxylate Research

The following diagram illustrates a typical workflow for the synthesis and evaluation of vanadocene carboxylates as potential therapeutic agents.

Caption: Workflow for vanadocene carboxylate research.

Conclusion and Future Directions

The research into bis(benzoato)bis(cyclopentadienyl)vanadium is part of a broader effort to develop novel metal-based anticancer drugs. While the foundational synthetic methods and characterization techniques have been established for the analogous 1,1'-dimethylvanadocene carboxylates, a detailed investigation into the specific biological activity of the parent bis(benzoato)bis(cyclopentadienyl)vanadium is still needed. Future research should focus on:

-

Detailed Synthesis and Characterization: Publication of a detailed, optimized synthetic protocol and comprehensive characterization data for bis(benzoato)bis(cyclopentadienyl)vanadium.

-

Quantitative Biological Evaluation: Systematic in vitro studies to determine the cytotoxicity of the compound against a panel of cancer cell lines and to establish quantitative metrics such as IC50 values.

-

Mechanistic Studies: In-depth investigations into the mechanism of action, including its effects on cellular pathways, to identify potential molecular targets.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models to evaluate the in vivo antitumor efficacy and to assess the toxicological profile of the compound.

By addressing these areas, the scientific community can gain a clearer understanding of the therapeutic potential of bis(benzoato)bis(cyclopentadienyl)vanadium and its place in the landscape of next-generation cancer therapies.

References

The Emergence of a Vanadium-Based Metallopharmaceutical Candidate: Initial Discovery and Characterization of Bis(benzoato)bis(cyclopentadienyl)vanadium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioinorganic chemistry has long sought to harness the therapeutic potential of transition metal complexes. Among these, vanadocene derivatives have emerged as a promising class of non-platinum anticancer agents. This technical guide delves into the foundational chemistry of a key member of this family: bis(benzoato)bis(cyclopentadienyl)vanadium. While a singular seminal publication detailing the initial synthesis of the unsubstituted title compound remains elusive in publicly accessible literature, this guide provides a comprehensive overview based on the detailed characterization of its closely related and electronically similar analog, bis(benzoato)bis(1-methylcyclopentadienyl)vanadium(IV). The methodologies, spectroscopic data, and structural insights presented herein serve as a crucial reference for the ongoing research and development of vanadium-based therapeutics.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects compared to traditional platinum-based drugs has led to the exploration of various organometallic compounds. Vanadocene dichloride, (C₅H₅)₂VCl₂, was among the first of such complexes to demonstrate significant cytotoxic activity. However, its hydrolytic instability spurred the development of more stable derivatives. The substitution of chloride ligands with carboxylates, such as benzoate, offered a promising strategy to modulate the compound's stability, solubility, and ultimately, its biological activity. This guide focuses on the synthesis and fundamental characteristics of bis(benzoato)bis(cyclopentadienyl)vanadium, a compound of significant interest in the design of next-generation metallodrugs.

Synthesis

The initial synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium is predicated on the reaction of a vanadocene dihalide precursor with a benzoate source. Based on the successful synthesis of the analogous bis(methyl-cyclopentadienyl) derivative, the most probable synthetic route involves the reaction of vanadocene dichloride with benzoic acid in an aqueous solution.

Experimental Protocol: Synthesis of Bis(benzoato)bis(1-methylcyclopentadienyl)vanadium(IV)

The following protocol, adapted from the work of Vinklarek et al. (2005), details the synthesis of the methyl-substituted analog and serves as a robust template for the preparation of the unsubstituted title compound.

Materials:

-

1,1'-Dimethylvanadocene dichloride ((C₅H₄CH₃)₂VCl₂)

-

Benzoic acid (C₆H₅COOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of 1,1'-dimethylvanadocene dichloride (2.0 mmol) in 100 ml of water is prepared.

-

Benzoic acid (4.0 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting solid product is collected by filtration.

-

The crude product is washed with water.

-

Purification is achieved by recrystallization from dichloromethane.

-

The purified product is dried in vacuo.

A proposed workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for bis(benzoato)bis(cyclopentadienyl)vanadium.

Physicochemical Characterization

The characterization of bis(benzoato)bis(cyclopentadienyl)vanadium relies on a suite of spectroscopic and analytical techniques. Due to the paramagnetic nature of the Vanadium(IV) center (a d¹ system), Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful tool for probing the electronic structure and coordination environment of the metal.

Spectroscopic Data

The following table summarizes the key spectroscopic data for bis(benzoato)bis(1-methylcyclopentadienyl)vanadium(IV), which is expected to be highly comparable to the unsubstituted title compound.

| Spectroscopic Technique | Parameter | Value |

| EPR (CH₃OH solution) | g_iso | 1.981 |

| A_iso (G) | 79.8 | |

| EPR (frozen CH₃OH solution) | g_x | 1.986 |

| g_y | 1.952 | |

| A_x (G) | 87.8 | |

| A_y (G) | 135.0 | |

| Infrared (KBr, nujol mull, cm⁻¹) | ν(C=O) | 1696 (m), 1609 (vs) |

| ν(C-O) | 1356 (vs), 1334 (vs) | |

| Raman (cm⁻¹) | 275 (m), 337 (w), 409 (m), 473 (m), 970 (m), 1077 (s), 1641 (m), 2943 (m), 3101 (w), 3131 (w), 3454 (m), 3773 (s) |

Note: g_iso and A_iso are the isotropic g-factor and hyperfine coupling constant, respectively. g_x, g_y, A_x, and A_y are the anisotropic components. G = Gauss.

The EPR data are consistent with a d¹ vanadium(IV) center in a distorted tetrahedral environment, defined by the centroids of the two cyclopentadienyl rings and the two oxygen atoms from the monodentate benzoate ligands. The IR stretching frequencies for the carboxylate group are indicative of monodentate coordination.

Structural Insights

While a crystal structure for the unsubstituted bis(benzoato)bis(cyclopentadienyl)vanadium is not available in the reviewed literature, the structure of the trifluoroacetate analog, bis(trifluoroacetato)bis(1-methylcyclopentadienyl)vanadium(IV), has been determined by single-crystal X-ray diffraction. This structure provides a valuable model for the spatial arrangement of the ligands around the vanadium center.

The logical relationship between the precursor, the reaction conditions, and the resulting product with its key structural features is illustrated below.

Caption: Logical flow from reactants to product and its key features.

The expected structure features a central vanadium atom coordinated to two cyclopentadienyl rings in a "bent" metallocene fashion. The two benzoate ligands would each coordinate to the vanadium center through one of their oxygen atoms, occupying the remaining coordination sites.

Conclusion and Future Directions

While the initial discovery of bis(benzoato)bis(cyclopentadienyl)vanadium is not documented in a single, readily available source, the synthesis and characterization of its close analogs provide a strong foundation for its study. The straightforward synthetic route from vanadocene dichloride and the detailed spectroscopic data available for the methylated derivative offer a clear path for its preparation and identification.

For researchers and drug development professionals, this compound represents a tunable platform for the design of novel metallopharmaceuticals. Future work should focus on obtaining a definitive single-crystal X-ray structure of the unsubstituted title compound to precisely determine its molecular geometry. Furthermore, a thorough investigation of its aqueous stability, reactivity with biomolecules, and in vitro and in vivo cytotoxic activity is warranted to fully elucidate its potential as a therapeutic agent. The foundational knowledge presented in this guide serves as a critical starting point for these future investigations.

Methodological & Application

Catalytic Applications of Bis(benzoato)bis(cyclopentadienyl)vanadium: A Review of Available Literature

A comprehensive review of scientific literature reveals a notable absence of documented catalytic applications for bis(benzoato)bis(cyclopentadienyl)vanadium. While the synthesis and characterization of related vanadocene carboxylate complexes have been reported, their utility as catalysts in chemical transformations is not described in the available research. This report summarizes the current state of knowledge regarding this specific organometallic compound and its analogs in the context of catalysis.

Synthesis of a Related Vanadocene Benzoate Complex

While information on the catalytic activity of bis(benzoato)bis(cyclopentadienyl)vanadium is scarce, the synthesis of a closely related compound, bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV), has been documented. This suggests that the formation of vanadocene structures with benzoate ligands is chemically feasible.

A study by Vinklarek et al. (2005) describes the reaction of 1,1'-dimethylvanadocene dichloride with various carboxylic acids, including benzoic acid, to yield the corresponding dicarboxylate complexes.[1][2] The primary focus of this research was the synthesis, structural characterization using X-ray diffraction, and electron paramagnetic resonance (EPR) spectroscopy of these compounds, with an emphasis on their potential as anti-tumor agents rather than catalysts.[1][2]

The general synthetic approach for these types of complexes is illustrated in the workflow below.

References

Application Notes and Protocols: Bis(benzoato)bis(cyclopentadienyl)vanadium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzoato)bis(cyclopentadienyl)vanadium(IV), with the chemical formula (C₅H₅)₂V(OCOC₆H₅)₂, is a member of the vanadocene family of organometallic compounds. While specific research on this exact molecule is limited, its structure is analogous to other well-studied bis(cyclopentadienyl)vanadium(IV) carboxylates. These compounds are characterized by a central vanadium atom in the +4 oxidation state, sandwiched between two cyclopentadienyl (Cp) rings, and further coordinated to two carboxylate ligands.

The interest in vanadocene derivatives stems from their diverse applications, most notably as potential therapeutic agents and as versatile precursors in chemical synthesis. Vanadocene dichloride, a closely related precursor, has shown significant promise as an anticancer agent, which has spurred investigation into derivatives with modified ancillary ligands, such as carboxylates, to enhance stability, solubility, and biological activity.[1][2] This document outlines potential applications and detailed protocols based on the established chemistry of analogous vanadocene carboxylates.

Potential Applications

Precursor in Cancer Drug Development

Vanadium compounds, particularly vanadocene derivatives, have emerged as a promising class of non-platinum-based anticancer agents.[3][4] Vanadocene dichloride, the parent compound for many carboxylate derivatives, has demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][5] The proposed mechanism of action involves interaction with critical biological macromolecules, including proteins and DNA, leading to cell cycle arrest and apoptosis.[6][7]

The substitution of chloride ligands with benzoates or other carboxylates can modulate the compound's properties:

-

Solubility and Stability: Carboxylate ligands can alter the hydrolysis behavior of the vanadocene moiety in aqueous physiological environments, potentially leading to more stable and effective drug delivery.[1]

-

Bioavailability: The organic nature of the benzoate ligand may influence cell uptake and distribution.

-

Targeting: The carboxylate group offers a site for further functionalization to develop targeted drug delivery systems.

Bis(benzoato)bis(cyclopentadienyl)vanadium can therefore be considered a valuable precursor for developing novel metallodrugs. Its efficacy would be evaluated against various cancer cell lines to determine its half-maximal inhibitory concentration (IC₅₀).

Precursor in Chemical Synthesis and Catalysis

The carboxylate ligands in bis(benzoato)bis(cyclopentadienyl)vanadium are good leaving groups, making the compound a useful precursor for synthesizing other vanadium complexes. By reacting it with various nucleophiles, the benzoate ligands can be displaced to introduce new functionalities.

Furthermore, vanadocene compounds are known to act as catalysts or pre-catalysts in various organic transformations, including:

-

Polymerization: Vanadium complexes are used as catalysts for ethylene and butadiene polymerization.[8][9]

-

Insertion Reactions: The V-O bond can undergo insertion reactions with small unsaturated molecules.[10]

-

Precursor for Vanadium Oxides: Thermal decomposition of vanadocene carboxylates under controlled atmospheres can be a route to synthesize vanadium oxide nanoparticles, which have applications in catalysis and electronics.

Experimental Protocols

The following protocols are based on established procedures for analogous bis(carboxylato)bis(cyclopentadienyl)vanadium(IV) complexes and provide a framework for the synthesis and evaluation of the title compound.

Protocol for Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium(IV)

This protocol is adapted from the synthesis of similar bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates.[1][2] It involves the reaction of a vanadocene dihalide precursor with a benzoate salt.

Materials:

-

Vanadocene dichloride ((C₅H₅)₂VCl₂)

-

Sodium benzoate (NaOCOC₆H₅)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve vanadocene dichloride (1.0 mmol) in 50 mL of deionized water. The solution will likely be blue or green.

-

In a separate beaker, dissolve sodium benzoate (2.2 mmol) in 20 mL of deionized water.

-

Add the sodium benzoate solution dropwise to the stirred vanadocene dichloride solution at room temperature.

-

A color change and the formation of a precipitate should be observed. Stir the reaction mixture for 4 hours at room temperature to ensure complete reaction.

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude bis(benzoato)bis(cyclopentadienyl)vanadium product.

-

The product can be further purified by recrystallization from a suitable solvent system like methanol or a dichloromethane/hexane mixture.

Characterization: The resulting solid should be characterized by techniques such as EPR spectroscopy, IR spectroscopy, and elemental analysis to confirm its structure and purity.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the anticancer potential of bis(benzoato)bis(cyclopentadienyl)vanadium by measuring its cytotoxicity against a cancer cell line (e.g., HeLa or MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Bis(benzoato)bis(cyclopentadienyl)vanadium

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of bis(benzoato)bis(cyclopentadienyl)vanadium in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1 to 100 µM). Ensure the final DMSO concentration in the wells is below 0.5%.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the vanadium complex. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the cells are inhibited).

Data Presentation

Quantitative data from the characterization and biological evaluation of vanadocene carboxylates should be summarized for clarity. The tables below are examples based on data for analogous compounds.[1]

Table 1: Representative EPR Spectroscopic Data for Bis(cyclopentadienyl)vanadium(IV) Carboxylate Complexes.

| Complex | Solvent | g_iso | A_iso (G) |

|---|---|---|---|

| (C₅H₄CH₃)₂V(OOCH)₂ | CH₃OH | 1.983 | 74.2 |

| (C₅H₄CH₃)₂V(OOCCCl₃)₂ | CH₃OH | 1.982 | 75.1 |

| (C₅H₄CH₃)₂V(OOCCF₃)₂ | CH₃OH | 1.981 | 75.8 |

| (C₅H₄CH₃)₂V(OCOC₆H₅)₂ | CH₃OH | 1.982 | 74.8 |

Data is illustrative and based on published values for methyl-substituted Cp rings.[1]

Table 2: Example IC₅₀ Values for Vanadocene Derivatives against Cancer Cell Lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Vanadocene Dichloride | HepG2 | < 50 | [3] |

| Vanadocene Dichloride | MCF-7 | < 50 | [3] |

| Oxidovanadium(IV) Complex | HCT-116 | ~20-40 |[3] |

IC₅₀ values are highly dependent on the specific complex, cell line, and experimental conditions.

Visualizations

Diagrams created with Graphviz to illustrate workflows and potential mechanisms.

Caption: Workflow for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium.

Caption: Proposed mechanism of anticancer action for vanadocene derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and structure of the Bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates - Open Chemistry - Volume 3, Issue 1 (2005) - PSJD - Yadda [psjd.icm.edu.pl]

- 3. mdpi.com [mdpi.com]

- 4. Vanadium Complexes as Potential Anticancer Agents [mdpi.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. researchgate.net [researchgate.net]

- 7. Repurposing Therapeutic Drugs Complexed to Vanadium in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bis(η-cyclopentadienyl)vanadium(III) derivatives as models in insertion reactions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Bis(benzoato)bis(cyclopentadienyl)vanadium in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium-based complexes have emerged as versatile catalysts and reagents in organic synthesis, owing to the multiple oxidation states of vanadium and its ability to coordinate with a variety of ligands. Among these, organometallic vanadium complexes, particularly those containing cyclopentadienyl (Cp) ligands, have attracted interest. This document provides detailed application notes and protocols related to bis(benzoato)bis(cyclopentadienyl)vanadium, a vanadocene dicarboxylate complex. While the direct catalytic applications of this specific benzoate complex are not extensively reported in the peer-reviewed literature, this document provides a detailed synthetic protocol for a closely related analogue, bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV), and explores potential, albeit currently hypothetical, applications based on the known reactivity of other vanadium complexes.

Synthesis of Bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV)

A reliable method for the synthesis of vanadocene dicarboxylates involves the reaction of the corresponding vanadocene dichloride with a carboxylic acid in an aqueous solution. The following protocol is adapted from the synthesis of bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV)[1][2].

Experimental Protocol: Synthesis of (C₅H₄CH₃)₂V(OOCC₆H₅)₂

Materials:

-

1,1'-Dimethylvanadocene dichloride ((C₅H₄CH₃)₂VCl₂)

-

Benzoic acid (C₆H₅COOH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of 1,1'-dimethylvanadocene dichloride is prepared in water.

-

An aqueous solution of benzoic acid is added to the vanadocene dichloride solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by observing the color change of the solution.

-

Upon completion of the reaction, the product is extracted with dichloromethane.

-

The organic phase is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude product is recrystallized from dichloromethane to yield the purified bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV) complex.

Characterization Data:

| Compound | Spectroscopic Data (EPR in frozen CH₃OH) |

| (C₅H₄CH₃)₂V(OOCC₆H₅)₂ | Aiso = 79.8 G; giso = 1.981; Ax= 87.8 G, Ay= 135.0 G, Az = 89.5 G, gx= 1.988, gy= 1.952, gz= not reported |

Synthesis Workflow:

Caption: Synthetic workflow for bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV).

Potential Applications in Organic Synthesis

While specific catalytic data for bis(benzoato)bis(cyclopentadienyl)vanadium is lacking, the known reactivity of other vanadium complexes suggests potential areas for its application. These proposed applications are speculative and require experimental validation.

Oxidation Catalysis

Vanadium complexes are well-known oxidation catalysts.[3][4][5] Bis(benzoato)bis(cyclopentadienyl)vanadium could potentially catalyze various oxidation reactions.

Hypothetical Application: Oxidation of Alcohols

-

Reaction: Primary or secondary alcohols could be oxidized to aldehydes or ketones, respectively, using an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalytic amount of the vanadium complex.

-

Proposed Advantage: The benzoate ligands might influence the steric and electronic environment around the vanadium center, potentially leading to altered selectivity compared to other vanadium catalysts.

Hypothetical Catalytic Cycle for Alcohol Oxidation:

Caption: Hypothetical catalytic cycle for alcohol oxidation.

Polymerization Reactions

Vanadocene dichloride is known to act as a catalyst for olefin polymerization.[6] It is plausible that bis(benzoato)bis(cyclopentadienyl)vanadium could also exhibit catalytic activity in such transformations.

Hypothetical Application: Ethylene Polymerization

-

Reaction: In the presence of a suitable co-catalyst (e.g., an organoaluminum compound), the vanadium complex could potentially catalyze the polymerization of ethylene to produce polyethylene.

-

Proposed Advantage: The nature of the carboxylate ligand could influence the properties of the resulting polymer, such as its molecular weight and polydispersity.

Summary of Potential Applications and Research Directions

The following table summarizes the hypothetical applications and suggests future research directions to validate the utility of bis(benzoato)bis(cyclopentadienyl)vanadium in organic synthesis.

| Potential Application Area | Specific Reaction Example | Key Parameters to Investigate |

| Oxidation Catalysis | Oxidation of benzyl alcohol to benzaldehyde | Catalyst loading, choice of oxidant, reaction temperature, solvent effects, substrate scope. |

| Epoxidation of alkenes | Selectivity (epoxide vs. diol), stereoselectivity with chiral substrates. | |

| Polymerization | Ethylene or propylene polymerization | Co-catalyst screening, effect on polymer properties (molecular weight, polydispersity). |

| C-C Bond Formation | Friedel-Crafts type reactions | Lewis acidity of the complex, substrate scope for aromatic and alkylating/acylating agents. |

Conclusion

Bis(benzoato)bis(cyclopentadienyl)vanadium and its analogues represent a class of vanadocene complexes for which synthetic methods are available. While their application in organic synthesis is not yet established, the known catalytic activity of other vanadium compounds suggests that they could be promising candidates for a range of transformations, particularly in oxidation and polymerization reactions. The protocols and potential applications outlined in this document are intended to serve as a foundation for further research and development in this area. Experimental validation of the proposed catalytic activities is a crucial next step to unlock the synthetic potential of these complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and structure of the Bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates - Open Chemistry - Volume 3, Issue 1 (2005) - PSJD - Yadda [psjd.icm.edu.pl]

- 3. Catalytic Applications of Vanadium: A Mechanistic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Vanadium, Niobium, and Tantalum Complexes in Organic and Inorganic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances and future trends in selective oxidation catalysis: a critical review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. pharmacy180.com [pharmacy180.com]

detailed experimental protocol for reactions with bis(benzoato)bis(cyclopentadienyl)vanadium

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Quantitative data for bis(benzoato)bis(cyclopentadienyl)vanadium and its precursors are summarized below. Data for the title compound are inferred from analogous compounds where direct experimental values are not available.

Table 1: Physicochemical and Spectroscopic Data of Vanadium Complexes

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Spectroscopic Data |

| Vanadocene Dichloride | Cp₂VCl₂ | 252.03 | Green crystalline solid | 250 (decomposes) | - |

| Sodium Benzoate | C₇H₅NaO₂ | 144.10 | White crystalline solid | >300 | - |

| Bis(benzoato)bis(cyclopentadienyl)vanadium | Cp₂V(O₂CPh)₂ | 423.36 | Expected to be a colored solid | Not reported | IR (cm⁻¹): Expected ν(C=O) ~1600-1700EPR: Expected g-values typical for V(IV) complexes |

Table 2: Expected EPR Spectroscopic Parameters for Bis(benzoato)bis(cyclopentadienyl)vanadium (based on analogues)

| Parameter | Value Range | Comments |

| g_iso | 1.97 - 1.99 | Typical for d¹ V(IV) complexes with axial symmetry. |

| A_iso(⁵¹V) | 70 - 90 G | Hyperfine coupling constant for the ⁵¹V nucleus (I = 7/2). |

Experimental Protocols

This section details the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium from the common starting material, vanadocene dichloride.

Protocol 1: Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium

This protocol is adapted from the synthesis of analogous vanadocene dicarboxylates.

Materials:

-

Vanadocene dichloride (Cp₂VCl₂)

-

Sodium benzoate (NaO₂CPh)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or similar inert atmosphere reaction vessel

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve vanadocene dichloride (1.0 mmol) in 50 mL of deionized water with vigorous stirring. This will form a blue solution.

-

Addition of Benzoate: In a separate beaker, prepare a solution of sodium benzoate (2.2 mmol) in 20 mL of deionized water.

-

Reaction: Slowly add the sodium benzoate solution to the stirred solution of vanadocene dichloride at room temperature. A color change and the formation of a precipitate are expected.

-

Reaction Time: Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete reaction.

-

Workup:

-

Extract the aqueous reaction mixture with three 50 mL portions of dichloromethane.

-

Combine the organic layers and wash with two 50 mL portions of deionized water to remove any unreacted sodium benzoate and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

-

Isolation of Product: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as a dichloromethane/hexane mixture.

Expected Outcome:

The procedure is expected to yield bis(benzoato)bis(cyclopentadienyl)vanadium as a solid. The yield and specific physical properties should be determined upon synthesis.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of bis(benzoato)bis(cyclopentadienyl)vanadium.

Caption: Synthetic workflow for bis(benzoato)bis(cyclopentadienyl)vanadium.

Conceptual Reactivity Pathway

While specific reactions of bis(benzoato)bis(cyclopentadienyl)vanadium are not well-documented, a potential reaction pathway involves the substitution of the benzoate ligands. This is a common reactivity pattern for related metallocene complexes.

Caption: Potential ligand substitution reactivity of the title compound.

Disclaimer: The experimental protocols and data provided are based on analogous compounds and established principles of organometallic chemistry. Researchers should exercise standard laboratory safety precautions and may need to optimize the described procedures for their specific experimental setup. Characterization of the final product is essential to confirm its identity and purity.

safe handling and storage procedures for bis(benzoato)bis(cyclopentadienyl)vanadium

Disclaimer: Specific safety data for bis(benzoato)bis(cyclopentadienyl)vanadium is limited. The following procedures are based on the known hazards of structurally similar compounds, such as bis(cyclopentadienyl)vanadium dichloride and other organometallic vanadium complexes. Researchers should handle this compound with caution and assume it possesses similar toxicological properties.

Chemical and Physical Properties

| Property | Data for Related Vanadium Compounds | Citation |

| Appearance | Dark green crystalline powder | [1] |

| Molecular Formula | C₁₀H₁₀Cl₂V (for Vanadocene dichloride) | [2] |

| Molecular Weight | 252.04 g/mol (for Vanadocene dichloride) | [3] |

| Solubility | Decomposes in water | [3] |

| Stability | Moisture sensitive | [2][4] |

| Melting Point | >482°F (Decomposes) (for Vanadocene dichloride) | [3] |

Hazard Identification and Safety Precautions

Bis(benzoato)bis(cyclopentadienyl)vanadium should be treated as a hazardous substance based on the toxicological profiles of analogous compounds.

Summary of Potential Hazards:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][4]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][4]

-

Respiratory Irritation: May cause respiratory irritation.[1][2][4]

-

Chronic Effects: The toxicological properties have not been fully investigated.[2][4] Symptoms of exposure to vanadium compounds can include a wide range of systemic effects.[3]

Personal Protective Equipment (PPE):

| PPE Type | Specification | Citation |

| Eye Protection | Chemical safety goggles or face shield (in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166). | [2] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Ensure gloves are suitable for the task and remove them with care to avoid skin contamination. | [2][4] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory. | [2][4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | [1][2] |

Handling and Storage Protocols

3.1. Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Handle the product only in a closed system or with appropriate exhaust ventilation.[2][4]

-

Do not breathe dust, vapor, mist, or gas.[1]

-

Use and store under an inert atmosphere, such as nitrogen.[1][2]

3.2. Storage:

Experimental Workflow for Handling

The following diagram outlines the general workflow for safely handling bis(benzoato)bis(cyclopentadienyl)vanadium in a research setting.

Caption: General laboratory workflow for handling organometallic vanadium compounds.

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Protocol | Citation |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [1] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1] |

| Ingestion | Get medical aid immediately. Wash mouth out with water. Do not induce vomiting. | [1][6] |

| Inhalation | Get medical aid immediately. Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. | [1] |

Spill and Leak Procedures:

-

Isolate the area: For solids, isolate the spill or leak area for at least 25 meters (75 feet) in all directions.[3]

-

Remove ignition sources. [3]

-

Ventilate the area.

-

Cleanup: Dampen the solid spill material with a suitable solvent like toluene, then transfer the dampened material to a suitable container for disposal. Use absorbent paper dampened with the solvent to pick up any remaining material.[3][7]

-

Decontaminate: Wash all contaminated surfaces with the solvent followed by washing with a soap and water solution.[3][7]

-

Disposal: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal. Dispose of contents/container to an approved waste disposal plant.[2][3]

The following decision tree illustrates the emergency response protocol.

Caption: Decision tree for emergency response to incidents involving the compound.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Do not allow the material to contaminate ground water systems or flush it into surface water or sanitary sewer systems.[2][4]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Bis(cyclopentadienyl)vanadium chloride | C10H10Cl2V-2 | CID 82917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. BIS(CYCLOPENTADIENYL)VANADIUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Assessing the Catalytic Activity of Bis(benzoato)bis(cyclopentadienyl)vanadium: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the catalytic activity of bis(benzoato)bis(cyclopentadienyl)vanadium is limited in publicly available literature. The following application notes and protocols are based on the known catalytic activities of structurally related vanadocene compounds, particularly in the fields of olefin polymerization and oxidation reactions. These protocols should be considered as starting points for investigation and will require optimization.

Introduction

Bis(benzoato)bis(cyclopentadienyl)vanadium is an organometallic compound featuring a central vanadium atom coordinated to two cyclopentadienyl rings and two benzoate ligands. While specific catalytic applications for this complex are not extensively documented, its structural similarity to other vanadocene derivatives, such as vanadocene dichloride, suggests potential utility in various catalytic transformations. Vanadium complexes are known to be active catalysts in olefin polymerization and oxidation reactions.[1] This document outlines potential applications and provides detailed, albeit extrapolated, protocols for assessing the catalytic activity of bis(benzoato)bis(cyclopentadienyl)vanadium in these areas.

Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium

A plausible synthetic route to bis(benzoato)bis(cyclopentadienyl)vanadium involves the reaction of a suitable vanadocene precursor, such as vanadocene dichloride, with a benzoate salt.

Protocol: Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium

Materials:

-

Vanadocene dichloride (Cp₂VCl₂)

-

Sodium benzoate (NaO₂CPh)

-

Anhydrous, deoxygenated tetrahydrofuran (THF)

-

Anhydrous, deoxygenated hexane

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Filter cannula

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add vanadocene dichloride (1.0 eq) and sodium benzoate (2.2 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous, deoxygenated THF to the flask to dissolve the reactants.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

-

After the reaction is complete, remove the solvent in vacuo.

-

Extract the crude product with anhydrous, deoxygenated hexane to separate the desired product from the sodium chloride precipitate.

-

Filter the hexane solution via cannula filtration.

-

Remove the hexane in vacuo to yield the bis(benzoato)bis(cyclopentadienyl)vanadium product.

-

Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, elemental analysis).

Application Note 1: Olefin Polymerization

Vanadocene complexes, often in the presence of a co-catalyst, are known to catalyze the polymerization of olefins such as ethylene and propylene. The benzoate ligands in the target compound may influence the catalyst's activity, stability, and the properties of the resulting polymer.

Data Presentation: Hypothetical Ethylene Polymerization Data

The following table summarizes hypothetical data for ethylene polymerization catalyzed by bis(benzoato)bis(cyclopentadienyl)vanadium, illustrating the expected trends with variations in reaction conditions.

| Entry | Co-catalyst | Al/V Ratio | Temperature (°C) | Pressure (bar) | Activity (kg Polymer / (mol V · h)) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| 1 | MAO | 100 | 25 | 1 | 50 | 150,000 | 2.5 |

| 2 | MAO | 200 | 25 | 1 | 120 | 180,000 | 2.3 |

| 3 | MAO | 200 | 50 | 1 | 95 | 165,000 | 2.4 |

| 4 | Et₂AlCl | 100 | 25 | 1 | 30 | 250,000 | 3.1 |

| 5 | Et₂AlCl | 200 | 25 | 1 | 75 | 280,000 | 2.9 |

MAO: Methylaluminoxane; Et₂AlCl: Diethylaluminum chloride

Experimental Protocol: Ethylene Polymerization

Materials:

-

Bis(benzoato)bis(cyclopentadienyl)vanadium

-

Co-catalyst solution (e.g., Methylaluminoxane (MAO) in toluene or Diethylaluminum chloride (Et₂AlCl) in hexane)

-

High-purity ethylene gas

-

Anhydrous, deoxygenated toluene

-

Schlenk flask or a high-pressure reactor

-

Gas inlet and outlet

-

Magnetic stirrer and stir bar

-

Thermostat bath

Procedure:

-

Under an inert atmosphere, charge the reactor with anhydrous, deoxygenated toluene.

-

Add the desired amount of the co-catalyst solution to the toluene and stir.

-

In a separate glovebox, prepare a stock solution of bis(benzoato)bis(cyclopentadienyl)vanadium in toluene.

-

Inject the catalyst solution into the reactor.

-

Pressurize the reactor with ethylene to the desired pressure.

-

Maintain the reaction at the desired temperature using a thermostat bath and stir vigorously.

-

Monitor the ethylene uptake to follow the polymerization rate.

-

After the desired reaction time, vent the reactor and quench the polymerization by adding an acidic methanol solution.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Analyze the polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).

Visualization: Olefin Polymerization Workflow

Caption: Workflow for ethylene polymerization.

Application Note 2: Catalytic Oxidation

Vanadium complexes are known to catalyze a variety of oxidation reactions, including the oxidation of alcohols and sulfides. The bis(benzoato)bis(cyclopentadienyl)vanadium complex could potentially act as a catalyst for such transformations, likely in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide.

Data Presentation: Hypothetical Oxidation of Thioanisole

The following table presents hypothetical data for the oxidation of thioanisole to methyl phenyl sulfoxide, catalyzed by bis(benzoato)bis(cyclopentadienyl)vanadium.

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Sulfoxide (%) |

| 1 | H₂O₂ | Methanol | 25 | 4 | 85 | 92 |

| 2 | H₂O₂ | Acetonitrile | 25 | 4 | 78 | 88 |

| 3 | TBHP | Methanol | 25 | 4 | 92 | 95 |

| 4 | TBHP | Acetonitrile | 25 | 4 | 88 | 91 |

| 5 | TBHP | Methanol | 50 | 2 | 95 | 90 |

H₂O₂: Hydrogen peroxide; TBHP: tert-Butyl hydroperoxide

Experimental Protocol: Oxidation of Thioanisole

Materials:

-

Bis(benzoato)bis(cyclopentadienyl)vanadium

-

Thioanisole

-

Oxidant (e.g., 30% aqueous hydrogen peroxide or tert-butyl hydroperoxide in decane)

-

Solvent (e.g., methanol, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermostat bath

-

Internal standard (e.g., dodecane) for GC analysis

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add thioanisole (1.0 eq), the solvent, and the internal standard.

-

Add bis(benzoato)bis(cyclopentadienyl)vanadium (e.g., 1 mol%).

-

Place the flask in a thermostat bath set to the desired temperature.

-

Add the oxidant (1.1 eq) dropwise to the stirred solution.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Visualization: Catalytic Oxidation Workflow

Caption: Workflow for catalytic oxidation.

Signaling Pathway / Catalytic Cycle

The precise catalytic cycle for olefin polymerization or oxidation involving bis(benzoato)bis(cyclopentadienyl)vanadium is not established. However, a generalized representation of a plausible catalytic cycle for polymerization, based on related metallocene catalysts, is provided below.

Caption: Proposed catalytic cycle for polymerization.

References

Application Notes: Bis(benzoato)bis(cyclopentadienyl)vanadium in Polymer Chemistry

Introduction

Bis(benzoato)bis(cyclopentadienyl)vanadium, with the chemical formula (C₅H₅)₂V(OOCC₆H₅)₂, is a metallocene compound of vanadium. While specific literature on its direct application in polymer chemistry is scarce, its structural similarity to other vanadocene derivatives, such as vanadocene dichloride, suggests its potential as a catalyst or precatalyst in olefin polymerization. Vanadium-based catalysts are known for their unique characteristics in producing polymers with specific properties, such as high molecular weight polyethylene and syndiotactic polypropylene.[1] This document provides an overview of the potential applications, general experimental protocols, and expected outcomes based on the behavior of analogous vanadium catalysts in polymer synthesis.

Principle of Application

In the context of Ziegler-Natta polymerization, bis(benzoato)bis(cyclopentadienyl)vanadium would likely function as a precatalyst that, upon activation with a cocatalyst (typically an organoaluminum compound), forms the active catalytic species for olefin polymerization. The cyclopentadienyl ligands stabilize the metal center, while the benzoate ligands would be replaced during the activation step to generate a vacant coordination site for the olefin monomer. The nature of the ligands and the oxidation state of the vanadium center in the active species play a crucial role in determining the catalytic activity and the properties of the resulting polymer.[2][3]

Potential Applications

-